molecular formula C13H9NO4S B12279292 10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid CAS No. 403980-86-9

10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid

Cat. No.: B12279292
CAS No.: 403980-86-9
M. Wt: 275.28 g/mol
InChI Key: YUGXJGIAEOGZAI-UHFFFAOYSA-N
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Description

10-Hydroxybenzo[h]quinoline-7-sulfonate is a chemical compound known for its unique fluorescence properties. It is often used as a fluorimetric reagent for the selective determination of beryllium ions in various samples. The compound’s ability to form a highly fluorescent chelate with beryllium ions makes it valuable in analytical chemistry .

Preparation Methods

The synthesis of 10-hydroxybenzo[h]quinoline-7-sulfonate typically involves the sulfonation of 10-hydroxybenzo[h]quinoline. This process can be carried out under extremely alkaline conditions, often at a pH of 12.0. The reaction conditions must be carefully controlled to ensure the formation of the desired sulfonate product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

10-Hydroxybenzo[h]quinoline-7-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

10-Hydroxybenzo[h]quinoline-7-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-hydroxybenzo[h]quinoline-7-sulfonate involves the formation of a chelate complex with beryllium ions. The compound’s hydroxyl and sulfonate groups coordinate with the beryllium ion, forming a stable six-membered ring. This chelation enhances the compound’s fluorescence, allowing for the sensitive detection of beryllium ions in various samples .

Comparison with Similar Compounds

10-Hydroxybenzo[h]quinoline-7-sulfonate is unique due to its high selectivity and sensitivity for beryllium ions. Similar compounds include:

These similar compounds highlight the unique properties of 10-hydroxybenzo[h]quinoline-7-sulfonate, particularly its high fluorescence yield and selectivity for beryllium ions.

Properties

CAS No.

403980-86-9

Molecular Formula

C13H9NO4S

Molecular Weight

275.28 g/mol

IUPAC Name

10-oxo-1H-benzo[h]quinoline-7-sulfonic acid

InChI

InChI=1S/C13H9NO4S/c15-10-5-6-11(19(16,17)18)9-4-3-8-2-1-7-14-13(8)12(9)10/h1-7,14H,(H,16,17,18)

InChI Key

YUGXJGIAEOGZAI-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C3C(=C(C=CC3=O)S(=O)(=O)O)C=CC2=C1

Origin of Product

United States

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